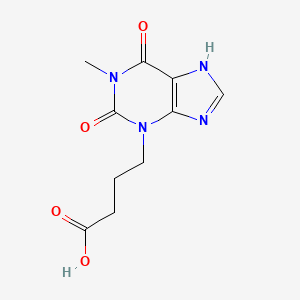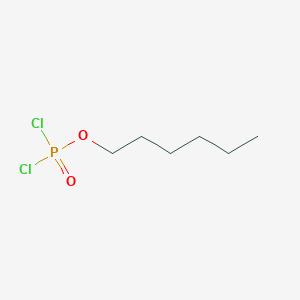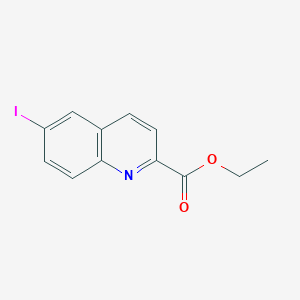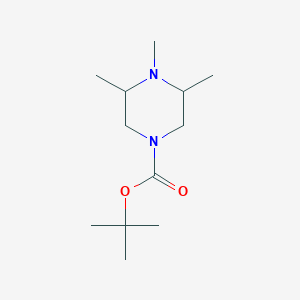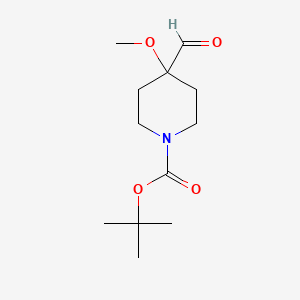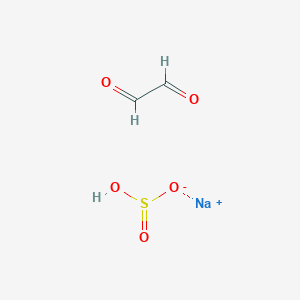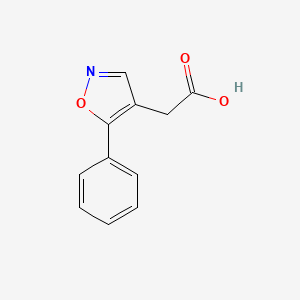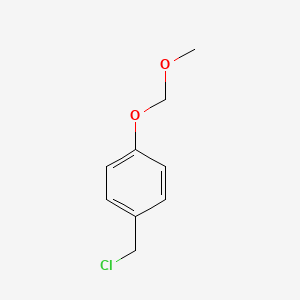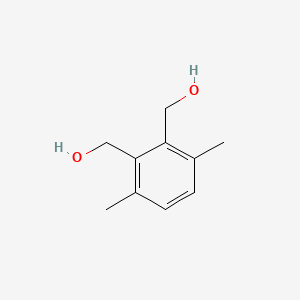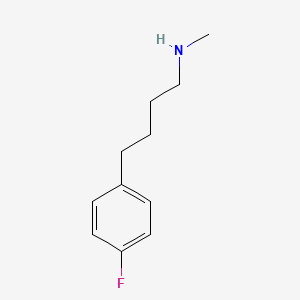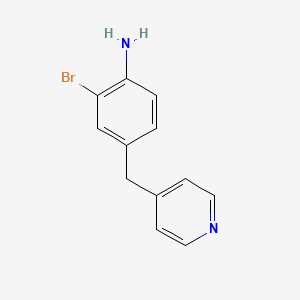
2-bromo-4-(4-pyridinylmethyl)Benzenamine
Descripción general
Descripción
2-bromo-4-(4-pyridinylmethyl)Benzenamine is an organic compound that features a pyridine ring substituted with a benzyl group, which in turn is substituted with an amino group and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(4-pyridinylmethyl)Benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzyl chloride and 4-aminopyridine.
Nucleophilic Substitution: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with 4-aminopyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-(4-pyridinylmethyl)Benzenamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(4-Aminobenzyl)pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium thiolate (NaSR) can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives of this compound.
Reduction: 4-(4-Aminobenzyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-bromo-4-(4-pyridinylmethyl)Benzenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-(4-pyridinylmethyl)Benzenamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The amino and bromine substituents can interact with molecular targets through hydrogen bonding, van der Waals forces, and halogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: A simpler analogue without the benzyl and bromine substituents, used as a potassium channel blocker.
4-(4-Bromobenzyl)pyridine: Lacks the amino group, which may affect its biological activity and reactivity.
4-(4-Aminobenzyl)pyridine:
Uniqueness
2-bromo-4-(4-pyridinylmethyl)Benzenamine is unique due to the presence of both amino and bromine substituents on the benzyl group
Propiedades
Fórmula molecular |
C12H11BrN2 |
|---|---|
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
2-bromo-4-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-8-10(1-2-12(11)14)7-9-3-5-15-6-4-9/h1-6,8H,7,14H2 |
Clave InChI |
SLBDHCKWHDQGLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC=NC=C2)Br)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
